Rock-IN-1

描述

Overview of Rho-associated Kinases (ROCK1 and ROCK2)

Structural Organization and Domains of ROCK Isoforms

Both ROCK1 and ROCK2 possess a similar structural organization, consisting of an N-terminal kinase domain, a central coiled-coil region containing a Rho-binding domain (RBD), and a C-terminal pleckstrin homology (PH) domain with a cysteine-rich region (CRD). researchgate.netresearchgate.net The kinase domain is responsible for the catalytic activity of the enzyme. h1.co The coiled-coil region facilitates dimerization, and the RBD is essential for the interaction with the active, GTP-bound form of RhoA. nih.govresearchgate.net The C-terminal region has an autoinhibitory function; in the absence of active RhoA, this region folds back and inhibits the kinase activity of the N-terminal domain. wikipedia.orgh1.co

| Domain | Function |

| N-terminal Kinase Domain | Catalyzes the phosphorylation of downstream substrates. |

| Coiled-Coil Region | Contains the Rho-binding domain (RBD) and facilitates protein dimerization. |

| Rho-binding Domain (RBD) | Binds to the activated (GTP-bound) form of RhoA, leading to ROCK activation. |

| Pleckstrin Homology (PH) Domain | Interacts with the kinase domain to cause autoinhibition. |

| Cysteine-rich C1 Domain (CRD) | Located within the PH domain. |

Isoform-Specific Expression and Intracellular Localization

While ROCK1 and ROCK2 are both widely expressed, their distribution varies across different tissues and subcellular compartments, suggesting distinct physiological roles. wikipedia.orgjst.go.jp

ROCK1 is predominantly found in non-neuronal tissues such as the lungs, liver, spleen, kidneys, and testes. wikipedia.orgjst.go.jp At a subcellular level, ROCK1 has been observed at cell-cell adhesion sites and associated with intermediate filaments in epithelial cells. jst.go.jpjst.go.jp It has also been localized to the plasma membrane and centrosomes. nih.gov

ROCK2 expression is more prominent in the brain and muscle tissues. wikipedia.orgrndsystems.com Within cells, ROCK2 is found at apical cell junctions, in the nucleus of epithelial cells, and associated with actin filaments and centrosomes in smooth muscle cells. nih.govjst.go.jp In neurons, it is localized to both presynaptic and postsynaptic elements. jst.go.jp In diabetic kidney disease models, ROCK1 was mainly expressed in the cytoplasm, while ROCK2 accumulated in the nucleus of glomerular, tubular, and vessel wall cells. diabetesjournals.org

Significance of ROCK Signaling in Cellular Homeostasis

The ROCK signaling pathway is a critical regulator of numerous cellular processes that are fundamental for maintaining tissue homeostasis. nih.govdntb.gov.ua Its primary role involves the regulation of the actin cytoskeleton, which influences cell shape, adhesion, motility, and contraction. tandfonline.com

Key functions of ROCK signaling include:

Cytoskeletal Reorganization: ROCKs induce the formation of stress fibers and focal adhesions by phosphorylating substrates like myosin light chain (MLC) and inactivating MLC phosphatase. wikipedia.org This increases actomyosin (B1167339) contractility. wikipedia.org ROCK also stabilizes actin filaments by phosphorylating and activating LIM kinase, which in turn inactivates the actin-depolymerizing factor cofilin. wikipedia.org

Cell Migration and Adhesion: By promoting cellular contraction, ROCK signaling regulates cell-substratum contacts, which are essential for cell migration. wikipedia.org

Cell Proliferation and Survival: The Rho/ROCK pathway is implicated in cell cycle control and has been shown to influence cell proliferation and protect against apoptosis in certain contexts. tandfonline.comwikipedia.org Conversely, in apoptosis, caspase-3 can cleave and activate ROCK1, leading to membrane blebbing. wikipedia.org

Gene Expression: ROCK signaling can influence gene expression, further highlighting its role in fundamental cellular processes. h1.co

Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of various diseases, including cardiovascular disorders, neurological conditions, and cancer. tandfonline.comcreative-diagnostics.com

Classification and Historical Development of ROCK Inhibitors

The therapeutic potential of targeting the ROCK pathway has led to the development of numerous inhibitors. These inhibitors are generally classified based on their chemical structure and selectivity.

The development of ROCK inhibitors began with the screening of isoquinoline (B145761) sulfonamide derivatives, which led to the discovery of Fasudil (B1672074) . nih.gov Fasudil was the first ROCK inhibitor to be approved for clinical use in Japan in 1995 for the treatment of cerebral vasospasm. acs.org Another early and widely used research tool is Y-27632 , the first small molecule ROCK inhibitor identified. wikipedia.org

Over the past two decades, research has expanded significantly, with a focus on developing more potent and isoform-selective inhibitors. tandfonline.com This has led to the approval of other ROCK inhibitors for clinical use, such as Ripasudil (B1663664) and Netarsudil (B609535) , primarily for the treatment of glaucoma. acs.orgtandfonline.com More recently, Belumosudil has also been approved. tandfonline.com

The historical development has seen a shift from non-selective inhibitors to compounds with improved selectivity and pharmacokinetic properties. tandfonline.com Research continues to explore the therapeutic applications of ROCK inhibitors in a wide range of diseases. wikipedia.org

| Inhibitor | Year of Note | Significance |

| Fasudil | 1995 | First ROCK inhibitor approved for human use (in Japan). nih.govacs.org |

| Y-27632 | - | First small molecule ROCK inhibitor, widely used in research. wikipedia.org |

| Ripasudil | 2014 | Approved for the treatment of glaucoma in Japan. acs.org |

| Netarsudil | - | Approved in the United States for glaucoma. wikipedia.orgtandfonline.com |

| Belumosudil | - | An approved ROCK inhibitor for human use. tandfonline.com |

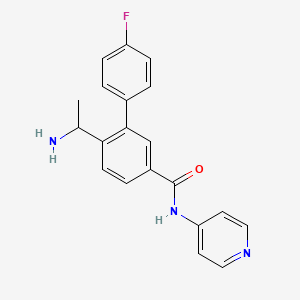

Structure

3D Structure

属性

IUPAC Name |

4-(1-aminoethyl)-3-(4-fluorophenyl)-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O/c1-13(22)18-7-4-15(20(25)24-17-8-10-23-11-9-17)12-19(18)14-2-5-16(21)6-3-14/h2-13H,22H2,1H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNXXPMAFUVGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Rock Activation and Downstream Signaling Pathways

Key Downstream Effectors of ROCK

Other Identified Substrates and Interacting Proteins

Beyond the core cytoskeletal regulators, ROCK has been shown to interact with and phosphorylate a variety of other proteins, demonstrating its broad influence on cellular functions. These include:

Adducin : A protein involved in assembling the actin network by promoting the association of spectrin (B1175318) and F-actin nih.govembopress.org.

Vimentin : An intermediate filament protein that can be phosphorylated by ROCK biologists.com.

Collapsin response mediator protein 2 (CRMP2) : Abundant in brain tissue, CRMP2 is implicated in growth cone collapse and neuronal polarization, and is phosphorylated by ROCK at Thr555 iiarjournals.org.

Calponin : A smooth muscle protein involved in regulating actin filament dynamics iiarjournals.org.

Shroom family proteins : These proteins, particularly Shroom3, regulate ROCK, either at the level of cellular distribution or catalytic activity, and are essential for processes like apical constriction and changes in cell morphology plos.org. The Shroom binding domain on ROCK1 is a parallel coiled-coil dimer, and its binding surface is crucial for ROCK colocalization with Shroom and for Shroom-mediated changes in cell morphology plos.org.

FHOD3 (formin homology 2 domain containing 3) : A diaphanous related formin that plays a role in actin filament polymerizations, interacting with and activated by ROCK1 through phosphorylation mdpi.com.

Rnd3 (RhoE) : Initially thought to directly inhibit ROCK1, recent data suggest Rnd3's inhibition is indirect, mediated by a Rnd3-p190RhoGAP-dependent inhibition of Rho/ROCK signaling mdpi.com. Phosphoinositide-dependent kinase-1 (PDK1) can compete with Rnd3 for binding to ROCK1, influencing actomyosin (B1167339) contractility and motility mdpi.comnih.gov.

Zipper-interacting protein kinase (ZIPK) : ROCK1 phosphorylates and activates ZIPK, suggesting a sequential activation in some regulatory pathways biologists.com.

The diverse range of substrates and interacting proteins highlights ROCK's extensive involvement in cellular signaling networks, impacting processes beyond just cytoskeletal dynamics.

ROCK-Mediated Regulation of Cytoskeletal Dynamics

ROCK plays a central and well-defined role in regulating the organization and dynamics of the actin cytoskeleton in most animal cells mdpi.comnih.govwikipedia.orgplos.org. This regulation is critical for fundamental cellular processes including cell morphology, motility, adhesion, and contraction mdpi.comnih.govwikipedia.org.

Actin Stress Fiber Formation and Remodeling

Actin stress fibers are contractile bundles of F-actin (filamentous actin) and non-muscle myosin II that are crucial for generating contractile forces and maintaining cell adhesion biologists.combiologists.comresearchgate.net. ROCK is a key regulator of stress fiber formation and maintenance iiarjournals.orgbiologists.combiologists.comnih.govnih.gov.

ROCK promotes stress fiber assembly through several mechanisms:

Myosin Light Chain Phosphorylation : ROCK directly phosphorylates Myosin Light Chain (MLC) at Ser19 and inhibits Myosin Light Chain Phosphatase (MLCP) by phosphorylating its regulatory subunit, MYPT1 nih.govwikipedia.orgmdpi.combiologists.combiologists.comembopress.org. Both actions lead to increased MLC phosphorylation, enhancing myosin II ATPase activity and promoting actomyosin contractility. This increased contractility facilitates the bundling of actin filaments into stress fibers biologists.combiologists.com.

Cofilin Inactivation : ROCK phosphorylates and activates LIM Kinase (LIMK), which in turn phosphorylates cofilin. Cofilin is an actin-depolymerizing factor; its phosphorylation by LIMK inactivates it, thereby preventing actin filament depolymerization and leading to the stabilization and increase in length of existing actin filaments, which are then incorporated into stress fibers nih.govwikipedia.orgmdpi.combiologists.comembopress.org.

While both ROCK1 and ROCK2 contribute to actomyosin contraction via MLC phosphorylation, ROCK1 has been suggested to be particularly important for stress fiber formation nih.govnih.gov. ROCK activity is essential for the generation of actin stress fibers, and its inhibition typically leads to their loss or dissociation iiarjournals.orgresearchgate.netnih.govnih.gov.

Influence on Cell Morphology and Contractility

Key aspects of ROCK's influence on cell morphology and contractility include:

Actomyosin Contractility : ROCK directly enhances actomyosin contractility by promoting MLC phosphorylation and inhibiting MLCP, thereby increasing the binding of myosin II to actin wikipedia.orgiiarjournals.orgbiologists.com. This force generation is fundamental for various cellular processes, including cell adhesion, migration, and tissue morphogenesis mdpi.comnih.govplos.orgbiologists.com.

Cell Shape Changes : Inhibition of ROCK reduces actomyosin contractility, leading to significant changes in cell morphology. Cells may adopt a flattened appearance, exhibit decreased lamellipodia formation, and undergo elongation or conversion to a spindle-like shape mdpi.comiiarjournals.orgnih.gov. For instance, loss of both ROCK1 and ROCK2 leads to reduced cellular contractility and a flattened, enlarged morphology, characteristic of cellular senescence nih.govelifesciences.org.

Cell Migration and Motility : By controlling actomyosin contractility and cytoskeletal remodeling, ROCK is extensively involved in cell migration processes. Its inhibition can impair cellular movement and directional migration by affecting structures like filopodia and stress fibers mdpi.comnih.govwikipedia.org.

Apoptotic Blebbing : In the context of apoptosis, ROCK1 activation (often via caspase-3 cleavage) drives actomyosin-dependent membrane blebbing, a characteristic morphological change during programmed cell death nih.govmdpi.comiiarjournals.org.

The combined effects of ROCK on stress fiber dynamics and actomyosin contractility underscore its critical role in shaping cellular architecture and enabling mechanical functions essential for cell survival, proliferation, and tissue development.

Involvement of Rock Signaling in Fundamental Cellular Processes

Cell Proliferation and Cell Cycle Regulation

ROCK signaling is essential for cell proliferation and the proper progression of the cell cycle. Inhibition or loss of ROCK function has been demonstrated to impede these processes, leading to cell-cycle arrest and, in some cases, cellular senescence.

Impact on Cell Cycle Progression and Cell Cycle Proteins

The function of ROCK kinases is integral to the advancement of the cell cycle. Studies involving the depletion or inhibition of ROCK1 and ROCK2 have revealed a significant disruption in cell proliferation. This disruption is characterized by a cell-cycle arrest, often in the G1 phase, and can also involve blocks in cytokinesis, the final stage of cell division. elifesciences.org

The mechanism underlying this cell-cycle arrest involves the downregulation of key cell-cycle proteins. Specifically, the loss of ROCK activity leads to reduced levels of Cyclin A, Cyclin-Dependent Kinase 1 (CDK1), and CDC28 protein kinase regulatory subunit 1 (CKS1). elifesciences.orgnih.govcrick.ac.uk These proteins are essential for the transitions between different phases of the cell cycle, and their diminished expression halts this progression. elifesciences.org In certain contexts, such as in keratinocytes transformed with oncogenic RAS, the inhibition of ROCK signaling can also reverse the upregulation of cyclin-dependent kinase inhibitors like p15Ink4b, p16Ink4a, and p19Arf, thereby preventing senescence and maintaining proliferation. nih.gov

Table 1: Effect of ROCK Inhibition on Key Cell Cycle Proteins

| Protein | Effect of ROCK Inhibition | Role in Cell Cycle |

|---|---|---|

| Cyclin A | Downregulation | Promotes S phase and G2/M transition |

| CDK1 | Downregulation | Key driver of mitosis |

| CKS1 | Downregulation | Essential for CDK1 function |

| p16Ink4a | Reverses upregulation (in specific contexts) | Inhibits G1 progression |

Role in Cellular Senescence Induction

Prolonged inhibition or loss of ROCK-dependent actomyosin (B1167339) contractility can drive cells into a state of cellular senescence. nih.gov This is a condition of irreversible cell-cycle arrest, characterized by distinct morphological changes, such as cell flattening and enlargement, and increased staining for senescence-associated β-galactosidase (SA-βGal). elifesciences.orgnih.gov

The induction of senescence through ROCK inhibition appears to occur without altering the levels of cell cycle inhibitors p16, p21, and p27 in some models. elifesciences.org Instead, it is linked to the previously mentioned downregulation of essential cell-cycle proteins like CDK1 and Cyclin A. elifesciences.orgnih.govcrick.ac.uk However, in other contexts, such as oncogene-induced senescence, the ROCK signaling pathway is a critical regulator. nih.gov In these cases, oncogenic RAS upregulates ROCK activity, initiating a senescence response, which can be prevented by ROCK inhibitors. nih.gov Enhanced ROCK activity in senescent cancer cells has been shown to orchestrate the profound morphological changes that are hallmarks of senescence. bioengineer.org

Cell Migration, Adhesion, and Invasion

The Rho/ROCK signaling pathway is a master regulator of the actin cytoskeleton, which is fundamental to cell migration, adhesion, and invasion. mdpi.comnih.gov By controlling actomyosin contractility, ROCK influences the formation and maturation of adhesive structures and the mechanical forces required for cell movement.

Regulation of Cell Adhesion Molecules and Focal Adhesions

Cell adhesion to the extracellular matrix (ECM) is mediated by integrins, which cluster to form structures known as focal adhesions. bu.edu The maturation and stability of these focal adhesions are critically dependent on cytoskeletal tension generated by the RhoA-ROCK pathway. bu.edu

Inhibition of ROCK signaling leads to a distinct phenotype in migrating cells. While ROCK inhibition can increase the velocity of cell movement, it does so at the cost of directional migration. nih.gov This is accompanied by a change in focal adhesion morphology; there is an increased number of smaller, less mature focal adhesions distributed over larger areas, suggesting a reduction in focal adhesion maturation. nih.govresearchgate.net ROCK2, in particular, has been shown to localize to focal adhesion sites and is implicated in their maturation process. nih.gov The regulation of ROCK activity within focal adhesions is complex, involving other kinases like Src, which can phosphorylate ROCKII to tune contractility and allow for the dynamic turnover of focal adhesions required for migration. biologists.com

Mechanisms Governing Cell Motility and Invasive Behavior

Cell motility is a cyclical process involving membrane protrusion at the leading edge, adhesion, translocation of the cell body, and retraction of the trailing edge. nih.gov Reorganization of the actin cytoskeleton, regulated by Rho GTPases and their effectors like ROCK, governs these steps. nih.govsemanticscholar.org

The Rho/ROCK pathway plays a crucial role in generating the actomyosin contractile forces necessary for both the translocation of the cell body and the retraction of the rear. nih.govcreative-diagnostics.com Inhibition of ROCK disrupts these processes, thereby impeding effective cell movement and invasion. nih.govsemanticscholar.org In cancer cells, the Rho/ROCK pathway is often upregulated and contributes to metastasis by promoting cell motility and invasion. nih.govsemanticscholar.orgnih.gov The pathway can influence different modes of cancer cell invasion, such as mesenchymal and amoeboid movement, which are characterized by distinct morphologies and dependencies on adhesion and contractility. semanticscholar.orgnih.gov By controlling the actin cytoskeleton, inhibition of the Rho/ROCK pathway presents a potential strategy for targeting tumor cell metastasis. semanticscholar.org

Apoptosis and Cell Survival Pathways

The ROCK signaling pathway has a multifaceted and often context-dependent role in regulating programmed cell death (apoptosis) and cell survival. nih.govnih.gov It can participate in both the initiation and execution phases of apoptosis.

During the execution phase of apoptosis, ROCK is pivotal in orchestrating the characteristic morphological changes, including membrane blebbing, nuclear disintegration, and the formation of apoptotic bodies. nih.govarvojournals.org This is often initiated by the cleavage of ROCK1 by caspase-3 during early apoptosis, which removes the autoinhibitory domain and leads to constitutive kinase activity. nih.gov This activated ROCK then promotes the phosphorylation of Myosin Light Chain (MLC), driving the actomyosin contraction that results in blebbing. nih.gov

ROCK signaling also intersects with key survival pathways. It can promote apoptosis by activating Phosphatase and Tensin Homolog (PTEN). nih.gov Activated PTEN counteracts the pro-survival PI3K/Akt pathway, thereby tipping the cellular balance towards apoptosis. nih.govnih.gov Furthermore, ROCK can be involved in the extrinsic, death receptor-mediated apoptotic pathway. For instance, ROCK2 activation can promote apoptosis by increasing the phosphorylation of ezrin, which leads to the clustering and enhanced membrane expression of the Fas death receptor. nih.gov Conversely, in some cellular contexts, ROCK inhibition can rescue cells from apoptosis, such as the dissociation-induced cell death observed in human embryonic stem cells, by preventing the hyperactivation of actomyosin. arvojournals.org

Table 2: Compounds Mentioned

| Compound Name |

|---|

| Rock-IN-1 |

| Y-27632 |

| H1152 |

| Blebbistatin |

| GSK269962A |

| AT13148 |

| GSK429286A |

| Chroman 1 |

Modulation of Apoptotic Events and Mechanisms

ROCK signaling plays a dual, context-dependent role in apoptosis, acting as either a pro-apoptotic or pro-survival signal depending on the cell type and stimulus. nih.gov Its involvement spans both intrinsic and extrinsic apoptotic pathways.

During the execution phase of apoptosis, ROCK activation is essential for the characteristic morphological changes, including cell contraction, membrane blebbing, and the formation of apoptotic bodies. wikipedia.org The pro-apoptotic protease caspase-3 can cleave and activate ROCK, which then promotes the phosphorylation of Myosin Light Chain (MLC), driving the actomyosin contraction necessary for blebbing. wikipedia.org

ROCK signaling can modulate the expression of Bcl-2 family proteins and the activation of multiple caspases. nih.gov It can also influence the extrinsic pathway by promoting the clustering of death receptors like Fas through the phosphorylation of ezrin-radixin-moesin (ERM) proteins. researchgate.netnih.gov Furthermore, ROCK can phosphorylate and inhibit Phosphatase and Tensin Homolog (PTEN), which in turn blocks the pro-survival PI3K/Akt pathway, thereby promoting apoptosis. nih.govnih.gov Conversely, in some contexts, ROCK inhibition has been shown to increase the phosphorylation of the tumor suppressor p53, suggesting a pro-survival role by promoting p53 degradation. nih.gov The importance of ROCK in regulating caspase cascades is highly dependent on the specific cell type and the nature of the apoptotic stimulus. nih.gov For instance, in certain cell lines, ROCK inhibition does not affect caspase-3 activation or the progression of apoptosis induced by specific stimuli. researchgate.netnih.gov

| Key Finding | Cellular Context | Effect of ROCK Signaling | Reference(s) |

| Regulation of Apoptotic Morphology | General | Essential for membrane blebbing and cell contraction. | wikipedia.org |

| Caspase Activation | General | Caspase-3 cleaves and activates ROCK1. | wikipedia.org |

| Extrinsic Pathway Modulation | Raf-1 deficient fibroblasts | Promotes Fas receptor clustering via ezrin phosphorylation. | researchgate.netnih.gov |

| Intrinsic Pathway Modulation | Various | Modulates Bcl-2 family gene expression. | nih.gov |

| Crosstalk with Survival Pathways | General | Inhibits the pro-survival PI3K/Akt pathway via PTEN. | nih.govnih.gov |

Prevention of Anoikis and Dissociation-Induced Apoptosis

Anoikis is a specialized form of apoptosis that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix (ECM). Resistance to anoikis is a critical step in cancer metastasis, allowing tumor cells to survive in circulation and colonize distant sites. The Rho/ROCK pathway is implicated in mediating cell-matrix adhesion and the cellular response to detachment.

Apoptotic stimuli, including the loss of cell adhesion, can activate the RhoA/ROCK/MLC pathway. arvojournals.org The resulting actomyosin contraction can lead to further loss of adhesion, culminating in anoikis. arvojournals.org However, in many cancer models, elevated ROCK signaling is associated with increased invasion and anoikis resistance. frontiersin.orgaacrjournals.org For instance, highly metastatic sarcoma cells have been shown to use a ROCK-dependent "amoeboid" mode of invasion. aacrjournals.org By increasing contractility, ROCK signaling may allow cancer cells to adapt to different microenvironments and overcome the anoikis checkpoint. Inhibition of ROCK signaling has been shown to restore normal cell polarity and induce apoptosis in breast cancer cells grown in a 3D culture, suggesting that increased ROCK signaling is crucial for tumor progression and survival after detachment. nih.gov

| Finding | Cell/Tumor Type | Role of ROCK Signaling | Consequence of ROCK Inhibition | Reference(s) |

| Anoikis Induction | Corneal Endothelial Cells | Activation of RhoA/ROCK/MLC pathway upon loss of adhesion promotes anoikis. | Suppresses apoptosis by counteracting the signaling pathway. | arvojournals.org |

| Anoikis Resistance | Breast Cancer Cells | Critical for breast cancer progression and survival in 3D cultures. | Induces apoptosis and restores cell polarity. | nih.gov |

| Metastatic Invasion | Sarcoma Cells | Drives a proteolysis-independent, amoeboid mode of invasion. | Reduces invasive potential. | aacrjournals.org |

| EMT and Metastasis | Medulloblastoma | Impairment of EMT, TGF-β, and TNFα signaling. | Blocks proliferation and potentially anoikis resistance. | frontiersin.org |

Cell Differentiation and Lineage Commitment

ROCK signaling is a key transducer of mechanical cues and cell shape changes that influence the fate of stem cells. It plays a significant role in directing cell differentiation and lineage commitment by modulating cytoskeletal tension and gene expression.

Mesenchymal Stem Cell Differentiation Pathways

The differentiation of mesenchymal stem cells (MSCs) into various lineages, such as osteoblasts (bone), chondrocytes (cartilage), and adipocytes (fat), is heavily influenced by cell shape and mechanical forces, which are regulated by the Rho/ROCK pathway. researchgate.net

Generally, high ROCK activity, associated with a spread cell shape and high cytoskeletal tension, promotes osteogenic (bone) differentiation. researchgate.net Mechanical stimuli, sensed by integrins on the MSC membrane, are converted into intracellular signals that activate RhoA and its downstream effector ROCK. researchgate.net This pathway is critical for MSCs to sense environmental factors that induce differentiation. Conversely, decreased ROCK activity, often seen in rounded cells, is associated with chondrogenic (cartilage) and adipogenic (fat) differentiation. nih.gov For example, inhibition of the Rho/ROCK pathway is often used to enhance chondrogenesis in MSCs. nih.gov However, the precise role of ROCK signaling can be dependent on the specific culture model and context, suggesting that it is one of several interacting factors that determine MSC fate. nih.gov In some contexts, ROCK inhibition can promote tenogenic (tendon) differentiation when combined with other signaling molecules like TGF-β3. proquest.com

Neuronal Differentiation and Neurite Outgrowth

In the nervous system, ROCK signaling is a well-established inhibitor of axonal growth and regeneration. nih.govfrontiersin.org Many inhibitory factors present in the central nervous system (CNS) after injury, such as myelin-associated proteins (e.g., Nogo, MAG), converge on the RhoA/ROCK pathway to induce growth cone collapse and prevent neurite outgrowth. frontiersin.orgnih.gov

Consequently, inhibition of the ROCK pathway is a promising strategy to promote neuronal differentiation and axon regeneration. nih.govresearchwithrutgers.com Studies have shown that inhibiting ROCK in neural stem cells (NSCs) leads to increased neurite length and enhanced neuronal differentiation, even on inhibitory substrates like myelin. nih.govnih.gov This effect is partly mediated through the activation of other signaling pathways, such as the Hippo signaling pathway effector YAP. nih.gov ROCK exerts its inhibitory effect by phosphorylating and inactivating key proteins involved in microtubule assembly, such as the collapsin response mediator protein-2 (CRMP-2). frontiersin.org Therefore, blocking ROCK activity can reverse this inhibition, promoting the cytoskeletal changes necessary for neurite extension.

Autophagy Regulation and Mechanisms

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates to maintain cellular homeostasis. nih.gov The Rho/ROCK signaling pathway has been identified as a negative regulator of autophagy.

Studies have shown that activated ROCK1 inhibits autophagy, while ROCK inhibitors enhance the autophagic response to stressors like nutrient starvation. nih.gov Inhibition of ROCK leads to a more rapid autophagic response, characterized by the formation of larger early autophagosomes that mature into enlarged degradative autolysosomes. nih.gov This suggests that ROCK signaling controls the size and degradative capacity of autophagosomes. nih.gov The mechanism may involve ROCK-mediated cytoskeletal changes that affect the trafficking and maturation of autophagosomes. nih.gov By inhibiting autophagy, ROCK signaling can contribute to neurodegeneration, as efficient autophagic flux is critical for neuronal health. nih.gov

Regulation of Cellular Secretion Processes

The actin cytoskeleton acts as a physical barrier at the cell cortex, regulating the access of secretory vesicles to the plasma membrane for exocytosis. By controlling actin dynamics, the Rho/ROCK pathway plays a role in modulating cellular secretion.

Influence on Gene Expression and Transcriptional Activation

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of fundamental cellular processes that extend beyond cytoskeletal dynamics to include the complex orchestration of gene transcription. wikipedia.org By influencing the activity of key transcription factors and co-activators, the ROCK pathway plays a significant role in determining cellular fate and function. The inhibition of this pathway by selective compounds provides a mechanism to modulate these transcriptional programs.

The influence of ROCK signaling on gene expression is primarily mediated through two interconnected mechanisms: the regulation of actin dynamics impacting the Myocardin-Related Transcription Factor/Serum Response Factor (MRTF/SRF) pathway, and the direct or indirect modulation of other key transcription factors such as Nuclear Factor-kappa B (NF-κB). nih.govresearchgate.net

Modulation of the MRTF/SRF Pathway

A primary route through which ROCK signaling influences gene transcription is by controlling the dynamic equilibrium between globular actin (G-actin) and filamentous actin (F-actin). Inactive ROCK allows for a higher cytoplasmic concentration of G-actin monomers. These monomers bind to Myocardin-Related Transcription Factors (MRTFs), sequestering them in the cytoplasm and preventing their nuclear translocation. researchgate.net

Upon activation by upstream signals like RhoA, ROCK promotes the polymerization of G-actin into F-actin, which forms stress fibers. This process depletes the cytoplasmic pool of G-actin, leading to the release of MRTFs. researchgate.net Once liberated, MRTFs translocate into the nucleus, where they act as potent co-activators for the Serum Response Factor (SRF), a MADS-box transcription factor. nih.gov The MRTF/SRF complex then binds to serum response elements (SREs) in the promoter regions of a wide array of target genes. researchgate.net

Inhibition of ROCK activity by a compound such as this compound disrupts F-actin formation, leading to an increase in the G-actin pool, subsequent cytoplasmic sequestration of MRTFs, and a downregulation of SRF-mediated gene transcription. This cascade primarily affects genes involved in cytoskeletal organization, cell adhesion, motility, and fibrosis. researchgate.netnih.gov

Regulation of NF-κB Transcriptional Activity

The ROCK signaling pathway is also a key regulator of the NF-κB pathway, which is central to inflammatory responses, cell survival, and proliferation. nih.gov Studies have demonstrated that ROCK1 can mediate the activation of NF-κB. nih.gov This activation is not necessarily through the canonical pathway involving the degradation of the inhibitor of NF-κB (IκB), but can occur through modification of the transactivation domain of the RelA/p65 subunit of NF-κB. nih.govresearchgate.net

Activation of ROCK signaling can thus lead to the enhanced transcription of numerous NF-κB target genes, which include pro-inflammatory cytokines, chemokines, and cell adhesion molecules. nih.gov Consequently, pharmacological inhibition of ROCK is expected to suppress the RhoB-ROCK1-mediated activation of NF-κB, thereby downregulating the expression of these inflammatory and survival-related genes. nih.govnih.gov

Influence on Other Transcription Factors

Beyond the MRTF/SRF and NF-κB pathways, ROCK signaling interacts with other transcriptional regulators. For instance, the transcription factor Sp1 has been shown to positively regulate the transcription of the ROCK1 gene itself, indicating a potential feedback loop. nih.gov Furthermore, ROCK activity can influence the p53 pathway, with high ROCK1 expression being linked to the phosphorylation and stabilization of the p53 protein, thereby modulating apoptosis-related gene expression. nih.gov

The tables below summarize the key transcription factors influenced by the ROCK pathway and the resulting changes in gene expression upon its inhibition.

Interactive Data Table: Transcription Factors Modulated by ROCK Signaling

| Transcription Factor / Co-activator | Role in ROCK Pathway | Predicted Effect of ROCK Inhibition (e.g., by this compound) | Key Downstream Genes/Processes |

| MRTF-A/B | Released from G-actin sequestration upon ROCK-mediated F-actin polymerization. Co-activator for SRF. researchgate.net | Increased cytoplasmic sequestration, preventing nuclear translocation and co-activation of SRF. | Cytoskeletal proteins (e.g., actin, myosin), cell adhesion molecules, pro-fibrotic factors (e.g., CTGF, COL1A1). researchgate.net |

| SRF | Forms a complex with nuclear MRTFs to activate target gene transcription. nih.gov | Reduced transcriptional activity due to lack of MRTF co-activation. | Cell motility, invasion, cytoskeletal dynamics, muscle differentiation. nih.gov |

| NF-κB (RelA/p65) | Activated by ROCK1, leading to increased transcriptional activity of target genes. nih.govnih.gov | Suppression of transcriptional activity. | Pro-inflammatory cytokines, chemokines, anti-apoptotic proteins, adhesion molecules. nih.gov |

| p53 | Protein level and phosphorylation can be increased by high ROCK1 expression. nih.gov | Modulation of p53-dependent apoptosis pathways. | Apoptosis-related genes. |

| Sp1 | Can bind to the ROCK1 promoter to positively regulate its expression. nih.gov | Indirectly reduces a positive feedback mechanism for ROCK1 expression. | ROCK1 gene expression. |

Interactive Data Table: Examples of Gene Expression Changes Following ROCK Inhibition

The following data is based on research findings using various ROCK inhibitors that target the same signaling pathway as this compound.

| Gene Symbol | Gene Name | Function | Observed Change with ROCK Inhibition |

| ACTA2 | Actin, Alpha 2, Smooth Muscle | Key component of contractile stress fibers. | Decreased expression |

| MYL9 | Myosin Light Chain 9 | Regulatory light chain of myosin II; involved in contraction. | Decreased expression nih.gov |

| MYH9 | Myosin Heavy Chain 9 | Non-muscle myosin IIA heavy chain; motor protein. | Decreased expression nih.gov |

| CTGF | Connective Tissue Growth Factor | Pro-fibrotic cytokine. | Decreased expression researchgate.net |

| COL1A1 | Collagen Type I Alpha 1 Chain | Major component of Type I collagen, involved in fibrosis. | Decreased expression researchgate.net |

| AQP8 | Aquaporin 8 | Water channel protein; expression can be regulated by NF-κB. | Upregulated (due to NF-κB inhibition) nih.gov |

Pre Clinical Research on Rock Inhibition in Pathological Contexts

Cancer and Tumorigenesis (pre-clinical)

Pre-clinical Models of Specific Cancers (e.g., Non-Small Cell Lung Cancer, Melanoma, Pancreatic Cancer, Osteosarcoma)

Pre-clinical research has extensively investigated the role of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) in various malignancies. These studies, utilizing cell lines and animal models, have established a strong correlation between ROCK1 expression and tumor progression.

Non-Small Cell Lung Cancer (NSCLC): In pre-clinical models of NSCLC, ROCK1 has been identified as a key player in tumor growth and invasion. Studies have shown that ROCK1 is overexpressed in NSCLC cells and tissues, and this heightened expression is linked to a poorer prognosis. nih.govalliedacademies.org The closely related ROCK1 and ROCK2 kinases are implicated in supporting the invasive and metastatic growth of various human cancers, including NSCLC. aacrjournals.orgnih.gov Inhibition of ROCK has been found to impair anchorage-independent growth and Matrigel invasion in NSCLC cell lines. aacrjournals.orgnih.gov Mechanistically, ROCK1 knockdown has been demonstrated to reduce the migration and invasion capabilities of NSCLC cells by inhibiting the phosphorylation of focal adhesion kinase (FAK) through the PTEN/PI3K pathway. nih.gov Furthermore, research indicates that the expression of ROCK1 in non-small cell lung cancer is significantly higher than in adjacent tissues, suggesting its crucial role in the disease. alliedacademies.org

Melanoma: In the context of melanoma, ROCK1 has been identified as a potential drug target, particularly for BRAF mutant melanomas which are often resistant to treatment. nih.govnih.gov Pre-clinical studies have shown that silencing ROCK1, in combination with BRAF or ERK inhibitors, leads to increased elimination of melanoma cells. nih.govnih.gov The use of ROCK inhibitors has been shown to augment melanoma cell death when combined with BRAF or ERK inhibition in vitro. nih.govnih.gov Additionally, ROCK inhibitors have been found to dramatically reduce the ability of melanoma cells to move through tissue, a critical step in metastasis. drugtargetreview.com In mouse models, a ROCK inhibitor not only halted cellular movement but also slowed tumor growth, indicating that ROCK is essential for both the spread and growth of tumors at secondary sites. drugtargetreview.com

Pancreatic Cancer: Genomic analyses have revealed ROCK1 gene amplification in a subset of pancreatic cancer patients. ascopubs.orgtandfonline.com Pre-clinical models, including patient-derived cell lines and xenografts, have been employed to study the effects of ROCK1 inhibition. ascopubs.org These studies have shown that inhibiting ROCK1 can impede cellular invasion and, in some in vivo models, lead to a statistically significant increase in median survival when combined with the chemotherapeutic agent gemcitabine, even in gemcitabine-resistant tumors. ascopubs.org This suggests that the anti-tumor effects of ROCK inhibition in pancreatic cancer may be mediated through its impact on the tumor microenvironment. ascopubs.org Furthermore, increased ROCK activity is associated with reduced survival and disease progression by enabling extracellular matrix remodeling and invasive growth of pancreatic cancer cells. tandfonline.com

Osteosarcoma: Osteosarcoma, the most prevalent primary bone malignancy, has also been a focus of ROCK1 pre-clinical research. nih.gov Studies have demonstrated high expression of ROCK1 in osteosarcoma cell lines and patient tumor tissues. nih.gov Knockdown of ROCK1 using synthetic siRNA has been shown to decrease cell proliferation and viability, and to induce apoptosis in osteosarcoma cell lines. nih.gov A significant correlation has been established between high levels of ROCK1 expression and poor clinical outcomes in osteosarcoma patients. nih.gov These findings highlight ROCK1 as a potential therapeutic target for this aggressive bone cancer. nih.gov Interestingly, a circular RNA derived from the ROCK1 gene, circROCK1-E3/E4, has been identified as a tumor suppressor in osteosarcoma, acting by regulating a key pathway that suppresses cancer cell proliferation and migration. nih.gov

Table 1: Summary of Pre-clinical Findings for ROCK1 in Specific Cancers This table is interactive. Users can sort and filter the data.

| Cancer Type | Pre-clinical Model(s) | Key Findings on ROCK1 | Reference(s) |

|---|---|---|---|

| Non-Small Cell Lung Cancer | NSCLC cell lines, patient tissues | Overexpressed; associated with poor survival; promotes migration and invasion via PTEN/PI3K/FAK pathway. | nih.govalliedacademies.orgresearchgate.net |

| Melanoma | BRAF mutant melanoma cell lines, mouse models | Potential drug target; silencing increases cell death with BRAF/ERK inhibitors; inhibition reduces cell movement and tumor growth. | nih.govnih.govdrugtargetreview.com |

| Pancreatic Cancer | Patient-derived cell lines and xenografts | Gene amplification in a subset of patients; inhibition impairs invasion and increases survival with gemcitabine. | ascopubs.orgtandfonline.com |

| Osteosarcoma | Osteosarcoma cell lines, patient tissues | Highly expressed; knockdown decreases proliferation and induces apoptosis; high levels correlate with poor prognosis. | nih.gov |

Potential Anti-Tumor Therapeutic Strategies in Pre-clinical Settings

Building on the understanding of ROCK1's role in cancer progression, pre-clinical research has explored various therapeutic strategies targeting this kinase. A prominent approach involves combination therapies, where ROCK inhibitors are used to sensitize cancer cells to existing treatments.

In BRAF mutant melanoma, for instance, a significant pre-clinical strategy involves the combination of a ROCK inhibitor with a BRAF inhibitor. This approach has been shown to enhance the elimination of melanoma cells, suggesting a synergistic effect that could overcome drug resistance. nih.gov

For pancreatic cancer, pre-clinical trials have demonstrated the potential of combining ROCK inhibitors with the standard chemotherapeutic agent, gemcitabine. This combination has shown an anti-tumor effect in vivo, including in gemcitabine-resistant models, and has been associated with increased median survival. ascopubs.org The mechanism is thought to involve the inhibitor's effect on the tumor microenvironment. ascopubs.org Short-term targeting of ROCK, or 'priming', has been shown to improve chemotherapy efficacy, disrupt collective cancer cell movement, and impair metastasis. tandfonline.com

In the context of NSCLC, a potential therapeutic strategy arises from the finding that ROCK1 promotes cell migration and invasion by inhibiting the PTEN/PI3K/FAK pathway. nih.gov Targeting ROCK1 could, therefore, represent a valuable approach to impede the metastatic spread of this cancer. nih.gov

Furthermore, the development of selective ROCK inhibitors is an ongoing area of pre-clinical research. These inhibitors are being evaluated for their anti-tumor activity both as monotherapies and in combination with other anti-cancer agents. nih.govfrontiersin.org The rationale is that by inhibiting ROCK-driven actomyosin (B1167339) contractility, which underpins cell migration, proliferation, and survival in many cancers, these inhibitors can present a viable treatment avenue. nih.gov

Table 2: Pre-clinical Anti-Tumor Strategies Involving ROCK Inhibition This table is interactive. Users can sort and filter the data.

| Cancer Type | Therapeutic Strategy | Pre-clinical Evidence | Reference(s) |

|---|---|---|---|

| Melanoma | Combination with BRAF/ERK inhibitors | Increased melanoma cell death; overcomes residual cell populations. | nih.gov |

| Pancreatic Cancer | Combination with Gemcitabine | Increased median survival in vivo, even in resistant tumors; disrupts tumor stroma. | ascopubs.orgnih.govnih.gov |

| Non-Small Cell Lung Cancer | Targeting the PTEN/PI3K/FAK pathway | ROCK1 knockdown inhibits migration and invasion by modulating this pathway. | nih.gov |

| Various Cancers | Selective ROCK inhibitors | Inhibition of ROCK-driven actomyosin contractility to reduce migration, proliferation, and survival. | nih.gov |

Inflammatory and Autoimmune Conditions (pre-clinical)

Attenuation of Neuroinflammation in Experimental Models

Pre-clinical studies have indicated that ROCK inhibitors can effectively attenuate neuroinflammation in various experimental models. In a rat model of Alzheimer's disease, the ROCK inhibitor fasudil (B1672074) was shown to decrease neuroinflammation induced by amyloid-beta injection, leading to improved memory and reduced neuronal loss. nih.gov Similarly, in a model of methotrexate-induced neurotoxicity, which is known to cause microglial activation and subsequent neuroinflammation, co-treatment with apigenin, a flavonoid that can modulate the ROCK1 pathway, was found to lessen the neuroinflammatory response. nih.gov This was evidenced by a reduction in hippocampal microglial activation and inflammatory markers. nih.gov The RhoA-ROCK1/ROCK2 pathway has been shown to exacerbate inflammatory signaling in microglia, and ROCK inhibitors potently inhibit LPS-induced inflammation in these cells. ki.se These findings suggest that targeting the ROCK pathway could be a promising therapeutic strategy for conditions characterized by neuroinflammation. nih.govtechnologynetworks.com

Modulation of Inflammatory Cell Infiltration

The infiltration of inflammatory cells is a hallmark of many inflammatory and autoimmune conditions. Pre-clinical research suggests that ROCK1 plays a complex role in modulating this process. Studies have shown that a deficiency in ROCK1 can lead to an increased recruitment and migration of macrophages and neutrophils both in vitro and in vivo. nih.gov This suggests that ROCK1 normally functions to repress the excessive recruitment of these inflammatory cells during an acute inflammatory response. nih.gov This regulatory role is mediated through ROCK1's interaction with and stabilization of PTEN, a protein that in turn regulates downstream signaling pathways involved in cell migration. nih.gov Therefore, modulation of ROCK1 activity could be a potential strategy to control the infiltration of inflammatory cells in various pathological contexts.

Fibrotic Conditions (pre-clinical)

Renal Fibrosis and Diabetic Nephropathy Models

The role of ROCK signaling in the pathogenesis of renal fibrosis and diabetic nephropathy has been investigated in various pre-clinical models. nih.govgubra.dkgubra.dknih.govdovepress.com Inhibition of ROCK with pharmacological agents like fasudil has been shown to alleviate renal interstitial fibrosis in the unilateral ureteral obstruction (UUO) model, a widely used model for studying renal fibrosis. nih.govaragenbio.com This anti-fibrotic effect is associated with a reduction in the expression of pro-fibrotic markers. nih.gov

However, the specific role of the ROCK1 isoform in this process appears to be complex. While general ROCK inhibitors show protective effects, studies using ROCK1 knockout mice in the UUO model did not show protection against renal fibrosis. nih.govresearchgate.net This lack of protection was suggested to be due to an enhanced TGF-β/Smad signaling pathway in the absence of ROCK1. researchgate.net In contrast, in a model of streptozotocin-induced diabetic injury, ROCK1 knockout mice showed attenuated progression of renal fibrosis. researchgate.net More recent research has focused on the role of ROCK2, with studies showing that selective inhibition of ROCK2 can alleviate renal fibrosis in the UUO model. portlandpress.com These findings suggest that the two ROCK isoforms may have distinct roles in the development of renal fibrosis and that selective targeting of ROCK2 might be a more effective therapeutic strategy. portlandpress.com

Table 3: Pre-clinical Findings of ROCK Inhibition in Renal Fibrosis and Diabetic Nephropathy This table is interactive. Users can sort and filter the data.

| Condition | Pre-clinical Model | Key Findings on ROCK Inhibition | Reference(s) |

|---|---|---|---|

| Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) | Pharmacological ROCK inhibition alleviates fibrosis. ROCK1 knockout did not protect against fibrosis, possibly due to enhanced TGF-β/Smad signaling. Selective ROCK2 inhibition alleviated fibrosis. | nih.govnih.govresearchgate.netportlandpress.com |

| Diabetic Nephropathy | Streptozotocin-induced diabetic injury | ROCK1 knockout mice showed attenuated progression of renal fibrosis. | researchgate.net |

Scar Formation after Surgical Procedures

Scarring is a natural consequence of the body's wound healing process, aimed at rapidly closing an injury to prevent infection and blood loss. However, the resulting scar tissue is functionally and aesthetically inferior to normal skin, lacking hair follicles and sweat glands, and exhibiting reduced flexibility and strength. stanford.edu A primary driver of scar formation is mechanical tension at the wound site, which influences the behavior of fibroblasts, the cells responsible for producing the collagen that forms the scar matrix. stanford.edustanford.eduarizona.edu

Pre-clinical research has identified the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway as a key mediator in the process of scar formation. Mechanical stress on a wound is sensed by fibroblasts, leading to the activation of the ROCK pathway. This, in turn, promotes the differentiation of fibroblasts into myofibroblasts, which are contractile cells that generate the high levels of collagen characteristic of scar tissue. stanford.edumdpi.com The collagen in scar tissue is typically arranged in parallel bundles, contributing to its stiffness and lack of pliability, in contrast to the basket-weave arrangement of collagen in healthy skin. arizona.edubiorxiv.orgsciencedaily.com

Studies in animal models have demonstrated that inhibiting the ROCK pathway can significantly reduce scarring. stanford.edu By blocking ROCK signaling, the mechanical cues that drive fibrosis are interrupted. stanford.edustanford.edu This leads to a reduction in inflammation and the formation of excess fibrous connective tissue. stanford.edu In mouse models, the application of a ROCK inhibitor to surgical incisions resulted in wounds that healed with tissue more closely resembling normal skin, rather than scar tissue. stanford.edu This regenerated tissue exhibited a more normal collagen architecture, indicating that ROCK inhibition can modulate the quality of the extracellular matrix deposited during healing. biorxiv.org

| Feature | Untreated Wound Healing | ROCK-Inhibited Wound Healing |

| Fibroblast Activity | Increased differentiation into myofibroblasts | Reduced myofibroblast differentiation |

| Collagen Production | Excessive deposition | More regulated deposition |

| Collagen Arrangement | Parallel, linear bundles | More random, "basket-weave" orientation |

| Resulting Tissue | Stiff, inflexible scar tissue | More pliable, skin-like tissue |

These pre-clinical findings suggest that targeting the ROCK pathway with inhibitors like ROCK-IN-1 could be a promising therapeutic strategy to minimize scar formation following surgical procedures and other injuries.

Stem Cell Research and Applications (pre-clinical)

The manipulation of stem cell fate and behavior is a cornerstone of regenerative medicine. The ROCK signaling pathway has been identified as a critical regulator of various stem cell functions, including survival, differentiation, and migration.

Embryonic Stem Cell Survival and Differentiation Modulation

A significant challenge in the use of human embryonic stem cells (hESCs) for research and potential therapeutic applications is their poor survival rate following dissociation into single cells, a necessary step for many experimental and clinical protocols. researchgate.net This dissociation-induced apoptosis is a major obstacle to procedures such as subcloning and cell sorting. researchgate.netplos.org

Pre-clinical studies have shown that inhibiting the ROCK pathway markedly improves the survival of dissociated hESCs. researchgate.net The application of ROCK inhibitors, such as Y-27632, has been demonstrated to significantly increase the cloning efficiency of hESCs. researchgate.net This protective effect is observed within the first 24 hours of treatment and facilitates the survival of hESCs even in serum-free suspension cultures, allowing for the formation of floating aggregates. researchgate.netnih.gov

The benefits of ROCK inhibition extend to the survival of various cell types derived from hESCs. For instance, treatment with a ROCK inhibitor has been shown to improve the viability of hESC-derived cardiomyocytes and neural progenitor cells after dissociation. plos.orgnih.govnih.gov This enhanced survival is crucial for the development of cell-based therapies and for conducting detailed experimental analyses of these specialized cell types. nih.gov Furthermore, ROCK inhibition has been shown to be compatible with maintaining the pluripotency of hESCs, as treated cells retain their typical morphology, a stable karyotype, and the ability to differentiate into derivatives of all three germ layers. oup.com

| Cell Type | Condition | Effect of ROCK Inhibition | Key Finding |

| Human Embryonic Stem Cells (hESCs) | Dissociation into single cells | Markedly diminishes apoptosis | Increased cloning efficiency from ~1% to ~27%. researchgate.net |

| hESC-derived Cardiomyocytes | Post-dissociation | Improved survival | Viable cardiomyocytes showed beating and sarcomeric organization. nih.gov |

| hESC-derived Neural Progenitor Cells | Post-dissociation | Enhanced survival and proliferation | Important for generating sufficient cell numbers for research and therapy. nih.gov |

Beyond survival, ROCK inhibition can also influence the differentiation of embryonic stem cells. It has been shown to promote the differentiation of human ES cells into neural crest-like progenitors. mdpi.com

Mesenchymal Stem Cell Behavior

Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts (bone cells), chondrocytes (cartilage cells), and adipocytes (fat cells). sciopen.com The ROCK signaling pathway plays a significant role in determining the lineage commitment of MSCs, often in response to mechanical cues from the cellular microenvironment. researchgate.net

The shape of an MSC is correlated with ROCK activity, with more spread-out cells exhibiting higher ROCK activity than rounded cells. nih.gov This is significant because cell shape and cytoskeletal tension, which are modulated by the ROCK pathway, can direct MSC differentiation. mdpi.com For example, the TGF-β-activated ROCK1 signaling pathway is a key determinant in the lineage commitment of MSCs. researchgate.net

The effect of ROCK inhibition on MSC differentiation can be context-dependent, varying with the culture model and the specific differentiation lineage. nih.gov In some culture systems, ROCK inhibition has been shown to enhance chondrogenesis (cartilage formation) by upregulating chondrogenic gene expression and promoting cartilage matrix deposition. nih.gov Conversely, in other contexts, ROCK inhibition can favor adipogenesis (fat cell formation) at the expense of osteogenesis (bone formation). mdpi.com

| Culture Model | Effect of ROCK Inhibition on MSC Chondrogenesis |

| Micromass Pellet Culture | Upregulates chondrogenic gene expression and enhances cartilage matrix deposition. nih.gov |

| 3D Collagen Hydrogels | Minimal effects on chondrogenic gene expression. nih.gov |

| Microribbon (μRB) Scaffolds | Decreases cartilage matrix deposition. nih.gov |

This variability highlights the complex interplay between ROCK signaling, the physical microenvironment, and the regulation of MSC fate. Understanding these interactions is crucial for developing effective strategies to direct MSC behavior for tissue engineering and regenerative medicine applications.

Research Methodologies and Models in Rock Inhibitor Studies

In Vivo Animal Models (excluding clinical human trials)

Genetically Engineered Mouse Models (e.g., Conditional Gene Deletion, Knockouts)

Genetically engineered mouse models, such as constitutive knockouts and conditional knockouts, are invaluable tools for investigating gene function and disease mechanisms in a systemic and tissue-specific manner. addgene.orgatlantisbioscience.comtaconic.com Constitutive knockout mice have a specific gene deleted in all cells throughout development, providing insights into the complete loss of gene function. atlantisbioscience.comtaconic.com Conditional knockout mice, on the other hand, allow for the selective deletion of a gene in particular tissues or at specific developmental stages, often utilizing systems like Cre-loxP recombination. addgene.orgatlantisbioscience.comtaconic.comembopress.org This precision enables researchers to study the effects of gene deletion in a more controlled context, circumventing issues of embryonic lethality often associated with constitutive knockouts. nih.govatlantisbioscience.com

While genetically engineered mouse models have been extensively used to study the physiological roles of ROCK1 and ROCK2, including their involvement in embryonic development, placental dysfunction, pulmonary vasculopathy, cardiac hypertrophy, and anxiety-like behavior, specific research findings detailing the use of Rock-IN-1 in genetically engineered mouse models (e.g., conditional gene deletion or knockouts of ROCK1 or ROCK2 to assess the impact of this compound) were not identified in the provided search results. nih.gov Studies often rely on non-selective ROCK inhibitors to investigate the cooperative functions of ROCK proteins in adult animals due to the lethality of developmental defects caused by gene deletion. nih.gov

Pharmacological Intervention Models in Rodents (e.g., Induced Disease Models)

Pharmacological intervention models in rodents are widely used to simulate human diseases and evaluate the efficacy of potential therapeutic compounds. These models involve inducing a disease state in animals and then administering a pharmacological agent to observe its therapeutic effects. Examples include models for L-DOPA-induced dyskinesia (LID) in rats, bleomycin-induced idiopathic pulmonary fibrosis (IPF) in rats, and endotoxin-induced uveitis (EIU) in rats. arvojournals.orgresearchgate.netmdpi.comacs.orgnih.gov

In the context of ROCK inhibitors, compounds like fasudil (B1672074) and Y-27632 have been investigated in various induced disease models. For instance, fasudil has been shown to reduce L-DOPA-induced dyskinesia in a rat model of Parkinson's disease by decreasing ROCK activity and attenuating inflammation and angiogenesis. mdpi.comnih.gov Another dual ROCK1/2 inhibitor, referred to as "Compound 1" in one study, demonstrated efficacy in reducing lung fibrosis in a bleomycin-induced IPF rat model. acs.org Ripasudil (B1663664), another ROCK inhibitor, attenuated inflammation in an endotoxin-induced uveitis model in rats by suppressing adhesion molecules and proinflammatory mediators. arvojournals.org However, specific research findings detailing the use of this compound in pharmacological intervention models in rodents (e.g., induced disease models) were not identified in the provided search results.

Xenograft Models for Cancer Research

Xenograft models are a cornerstone of cancer research, particularly for evaluating the efficacy of anti-cancer agents. These models involve transplanting human cancer cells or patient-derived tumor tissue into immunodeficient mice. nih.govnih.govaacrjournals.org Patient-derived xenograft (PDX) models are particularly valuable as they retain key features of the parental tumors, such as genetic and phenotypic heterogeneity, and can partially resemble the tumor microenvironment. nih.govaacrjournals.org This makes them highly relevant for preclinical assessment of new drugs and for modeling precision oncology. nih.govaacrjournals.org

The Rho-kinase (ROCK) pathway is well-known for its involvement in tumor cell progression, migration, metastasis, and extracellular matrix remodeling, making ROCK inhibitors potential therapeutic targets in cancer. nih.govresearchgate.net Studies have shown that ROCK isoform-specific contributions to tumor cell behavior have been investigated using mouse and rat models, with enhanced expression of RhoC mRNA and protein correlating with invasive phenotypes in breast cancer xenograft models. nih.gov While ROCK inhibitors in general, such as Y-27632, have been explored for their potential in cancer treatment in xenograft models, and dual ROCK-AKT inhibitors like AT13148 have been investigated in preclinical melanoma and pancreatic cancer models, specific research findings detailing the use of this compound in xenograft models for cancer research were not identified in the provided search results. researchgate.netaacrjournals.org

Computational and Structural Biology Approaches

Computational and structural biology approaches are crucial for understanding the molecular mechanisms of ROCK inhibitors and their interactions with target proteins. These techniques provide atomic-level insights into protein structures, functions, and ligand binding. google.compasteur.frresearchgate.netpenguinrandomhouse.comrockefeller.edu

Cryo-Electron Microscopy (Cryo-EM) for Protein Complex Analysis

Cryo-Electron Microscopy (Cryo-EM) is an advanced imaging technique that has revolutionized structural biology by enabling the determination of high-resolution 3D structures of biological molecules and complexes. technologynetworks.comcriver.comnih.govucl.ac.uk The technique involves rapidly freezing samples in vitreous ice, preserving their native structure, and then imaging them with an electron microscope. technologynetworks.comucl.ac.uk Cryo-EM is particularly well-suited for studying large, flexible macromolecular assemblies, membrane proteins, and complexes with conformational heterogeneity that are challenging for other techniques like X-ray crystallography. technologynetworks.comcriver.comnih.gov It allows for single-particle analysis without the need for crystallization. technologynetworks.com

While Cryo-EM is a powerful tool for analyzing protein complexes and has been applied to various biological systems, specific research findings detailing the use of Cryo-EM to study this compound or its interactions with ROCK protein complexes were not identified in the provided search results. pasteur.frtechnologynetworks.comcriver.comnih.govucl.ac.ukelifesciences.org The technique is broadly used to understand protein structures, functions, and mechanisms, which would be relevant for any ROCK inhibitor, but no direct mention of this compound in this context was found.

X-ray Crystallography and Structural Studies of ROCK-Inhibitor Interactions

X-ray crystallography is a well-established method in structural biology used to elucidate the atomic structure of single-crystal macromolecules. researchgate.netbu.eduazolifesciences.com By analyzing the diffraction patterns generated when X-rays interact with crystallized proteins, computational methods can reconstruct a 3D model showing the electron density within the crystal, thereby revealing atomic arrangements and chemical bonding. bu.eduazolifesciences.com This technique is fundamental for understanding molecular mechanisms and serves as a template for structure-based drug design. researchgate.netbu.edu

X-ray crystallography has been instrumental in determining the structures of numerous proteins and their interactions with inhibitors, providing crucial insights for drug development. researchgate.netbu.edu While X-ray crystallography is a primary method for studying protein-ligand interactions and has been applied to understand the binding of various inhibitors to their target proteins, specific research findings detailing the use of X-ray crystallography to study this compound's interactions with ROCK or other proteins were not identified in the provided search results. google.comresearchgate.netpenguinrandomhouse.combu.eduazolifesciences.comfishersci.beopengeology.orgntu.edu.sgkoyauniversity.org The provided information on X-ray crystallography generally describes its principles and applications in structural biology, but does not specifically link it to this compound.

Structure Activity Relationships Sar of Rock Inhibitors

Identification of Essential Pharmacophore Features for ROCK Inhibition

The ATP-binding pocket of kinases is a primary target for inhibitor design. Essential pharmacophore features for ROCK inhibition typically involve elements that can engage in crucial interactions within this pocket. These features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that can form pi-stacking interactions. For instance, studies on ROCK2 inhibitors have utilized pharmacophore models derived from co-crystal ligands to identify key chemical features such as aromatic rings, hydrophobic groups, and hydrogen bond donor and acceptor sites plos.orgfrontiersin.org. These models are developed by analyzing the interactions of known active compounds within the enzyme's binding pocket, defining the spatial arrangement of chemical functionalities critical for activity plos.orgfrontiersin.orgresearchgate.net. The presence of specific residues in the ATP binding pocket of ROCK-1, such as Met123, Ala142, Asp158, Ile186, and Phe327, contributes to a uniquely shaped inhibitor binding pocket, allowing for selective binding even if no single residue is unique across all kinases nih.govacs.org.

Chemical Modifications and Their Impact on Inhibitor Potency and Selectivity

Chemical modifications to lead compounds are systematically explored to optimize their inhibitory profiles. These modifications can significantly impact both potency and selectivity. For example, in the development of urea-based Rho kinase inhibitors, the addition of a methyl group to the 3-position of a pyrazole (B372694) ring in a compound (1c) resulted in similar ROCK-II potency and PKA selectivity but with reduced cellular potency nih.gov. Hydrophobic interactions, such as those observed between the benzodioxane moiety of SR3677 and a hydrophobic pocket under the P-loop of ROCK-II, are critical for high potency nih.gov. Furthermore, specific hydrogen bond interactions, like that between the protonated tertiary amine of the dimethylaminoethoxy moiety and the carboxylate side chain of Asp176 of ROCK-II, are proposed to contribute to high selectivity nih.gov.

Modifications aimed at enhancing solubility, potency, and selectivity against other kinases have also been investigated. For instance, introducing a solubilizing side chain at the 3-position of phenylethylamide in N-acylated aminothiazole compounds improved solubility to over 200 µmol/L, with piperidine (B6355638) or piperazine (B1678402) linked by a 3-carbon linker proving most effective rhhz.net. X-ray crystallographic analysis revealed that these solubilizing groups provide additional interactions by binding to Asp117 of ROCK rhhz.net. The substitution of the 2-amino substituent of N-acylated aminothiazoles with a 4-substituted 7-azaindole (B17877) ring led to highly potent and PKA-selective ROCK inhibitors, with some compounds achieving Ki values in the single-digit nanomolar range for ROCK-I rhhz.net. The (R) configuration at the central benzylic carbon and the introduction of a piperidin-3-ylmethanamine (B1584787) group have been identified as crucial for developing potent and selective dual ROCK1 and ROCK2 inhibitors with favorable drug-like properties osti.gov.

Strategies for Achieving Isoform Selectivity (ROCK1 vs. ROCK2 Inhibition)

Achieving selectivity between ROCK1 and ROCK2 is a significant challenge due to the high sequence identity (92%) within their kinase domains uq.edu.auresearchgate.net. However, isoform-selective inhibition is desirable as ROCK1 and ROCK2 can have distinct physiological roles, and selective targeting may minimize off-target effects researchgate.netatsjournals.org.

Rock-IN-1, also known as Rho-Kinase-IN-1 or ROCK inhibitor-1, demonstrates a notable selectivity profile. It exhibits a Ki value of 30.5 nM for ROCK1 and a more potent Ki value of 3.9 nM for ROCK2 medchemexpress.com. This indicates that this compound is approximately 7.8-fold more selective for ROCK2 over ROCK1.

Table 1: Potency and Isoform Selectivity of this compound

| Compound | Target | Ki (nM) | Selectivity Ratio (ROCK1/ROCK2) | Source |

| This compound | ROCK1 | 30.5 | 7.82 | medchemexpress.com |

| This compound | ROCK2 | 3.9 | medchemexpress.com |

Other selective inhibitors further illustrate strategies for achieving isoform specificity. For instance, KD025 (formerly SLx-2119) is a selective ROCK2 inhibitor with an IC50 of approximately 60 nM for ROCK2, showing minimal effect on ROCK1 at concentrations up to 10 µmol/L nih.govresearchgate.net. This compound demonstrated about 200-fold higher selectivity towards ROCK2 compared to ROCK1 nih.gov. The structural differences in the ATP binding pocket, even subtle ones, can be exploited to gain selectivity nih.govacs.org. While no single residue in ROCK-1's ATP binding pocket (Met123, Ala142, Asp158, Ile186, and Phe327) is unique compared to other kinases, their specific combination creates a distinct binding site that allows for selective binding nih.govacs.org. Similarly, SAR407899 inhibits ROCK-2 better than ROCK-1, with IC50s of 102 ± 19 nM and 276 ± 26 nM, respectively, in the presence of 40 μM ATP medchemexpress.com.

Computational Approaches in SAR Elucidation

Computational methods play an increasingly vital role in accelerating the drug discovery process and elucidating SAR. These approaches allow for the virtual screening of large chemical libraries and the prediction of molecular interactions, significantly reducing the time and cost associated with experimental screening researchgate.net.

Key computational techniques employed in ROCK inhibitor SAR elucidation include:

Pharmacophore Modeling: This involves creating a 3D representation of the essential steric and electronic features that a ligand must possess to interact optimally with a specific biological target plos.orgfrontiersin.orgresearchgate.net. Receptor-based pharmacophore models are generated by analyzing the interactions of co-crystallized ligands within the protein's binding pocket plos.orgfrontiersin.orgnih.gov. These models can then be used to screen vast databases of compounds, identifying potential hits that possess the desired pharmacophoric features plos.orgfrontiersin.orgresearchgate.net.

Virtual Screening: Utilizing pharmacophore models, virtual screening allows for the rapid assessment of millions of compounds from chemical databases. Compounds that fit the pharmacophore hypothesis are then selected for further analysis, such as molecular docking plos.orgfrontiersin.org. For example, virtual screening of the ZINC database using a ROCK2 pharmacophore model yielded thousands of potential hits plos.org.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex. It calculates the binding affinity between the ligand and the target, providing insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to potency plos.orgfrontiersin.org. Compounds identified through virtual screening are often subjected to molecular docking to refine the selection of promising candidates plos.org.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the stability of binding and conformational changes over time plos.org. This offers a more comprehensive understanding of the interactions compared to static docking poses plos.org.

These computational tools complement experimental SAR studies, enabling a more efficient and targeted approach to designing and optimizing ROCK inhibitors like this compound.

Pre Clinical Drug Discovery and Development of Rock Inhibitors

Lead Identification and Optimization Strategies

The journey to a viable drug candidate begins with the identification of a "lead" compound, which is a chemical entity showing promise for a specific biological target. biobide.com For ROCK inhibitors, this process is followed by an intensive optimization phase to enhance their therapeutic potential.

Lead identification for ROCK inhibitors often starts with high-throughput screening (HTS), where large libraries of chemical compounds are tested for their ability to inhibit ROCK activity. biobide.com The compounds that show the desired activity are termed "hits." These hits undergo further validation to confirm their activity and to eliminate false positives. biobide.com Those that pass these initial tests are then considered for their chemical structures and how they interact with the ROCK enzyme. biobide.com

Improving Potency and Efficacy: Medicinal chemists modify the lead structure to enhance its ability to inhibit the ROCK enzyme at lower concentrations. For example, the fasudil (B1672074) derivative, H-1152, is a hundred times more potent than fasudil itself. researchgate.net Similarly, Y-27632 is at least two to three times more potent than fasudil. researchgate.net

Enhancing Selectivity: The ATP-binding region of ROCK has high similarity with other protein kinases, which can lead to off-target effects. researchgate.net Optimization strategies focus on designing inhibitors that are highly selective for ROCK to minimize potential side effects. researchgate.net

Optimizing Pharmacokinetic Properties (ADME): This involves improving the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. nuvisan.com The goal is to ensure that the drug can reach its target in the body, remain there for a sufficient duration, and be cleared effectively. A suboptimal pharmacokinetic profile was a major reason for the negative trial results of one ROCK inhibitor. mdpi.com

The process of lead optimization is a collaborative effort between medicinal chemists, computational designers, and pharmacologists who work together to refine the lead compound into a pre-clinical candidate. nuvisan.com

Pharmacodynamic Biomarker Identification and Validation in Pre-clinical Models

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug is having its intended effect on the body. crownbio.com In the pre-clinical development of ROCK inhibitors, these biomarkers are crucial for understanding how the drug candidate interacts with its target and for guiding further development. crownbio.com

The identification of PD biomarkers for ROCK inhibitors often begins with a genomics-based approach, using techniques like microarray experiments to identify genes that are affected by the drug. These potential biomarkers are selected based on several criteria:

Relevance to the Mechanism of Action: The biomarker should be directly related to the biological pathway that the ROCK inhibitor is targeting. For instance, DJ4, a novel ROCK inhibitor, was shown to suppress the ROCK/MYPT1/MLC2 pathway. frontiersin.orgnih.gov

Dose Responsiveness: The biomarker's response should change in a predictable way as the dose of the ROCK inhibitor is increased or decreased. nih.gov

Measurability: The biomarker should be readily measurable in accessible samples, such as blood or tissue. nih.gov

Once potential biomarkers are identified, they are validated in pre-clinical models, which can include both in vitro (cell-based) and in vivo (animal) studies. creative-biostructure.com For example, the expression level of ROCK1 has been suggested as a potential biomarker for the precision therapy of GSK269962A in acute myeloid leukemia (AML). frontiersin.org In pre-clinical models of AML, GSK269962A was shown to inhibit the growth of leukemia cells by blocking the ROCK1/c-Raf/ERK signaling pathway. nih.gov

The validation of these biomarkers in pre-clinical models is essential to ensure they can be reliably used in later clinical trials to monitor the drug's activity and to help determine the optimal dose. crownbio.com

Pre-clinical Formulation Development Considerations

Pre-clinical formulation development focuses on creating a suitable delivery system for the drug candidate to be tested in pre-clinical studies. sgs.com This is a critical step, as the formulation can significantly impact the drug's efficacy and safety profile.

For ROCK inhibitors, the development of an appropriate formulation involves several key considerations:

API Characterization: The process begins with a thorough characterization of the active pharmaceutical ingredient (API), which includes determining its pKa, log P, solubility, and stability. sgs.com

Solubility Enhancement: Many drug candidates have poor water solubility, which can limit their absorption. Formulation scientists may use various techniques, such as creating solution-based formulations, solid dispersions, or nanoparticles, to improve the solubility of ROCK inhibitors. sgs.com